molecular formula C11H22N2S2 B1582786 Piperidinium pentamethylenedithiocarbamate CAS No. 98-77-1

Piperidinium pentamethylenedithiocarbamate

Cat. No. B1582786
CAS RN: 98-77-1
M. Wt: 246.4 g/mol
InChI Key: PVFZKRMYBKEXBN-UHFFFAOYSA-N
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Description

Piperidinium pentamethylenedithiocarbamate is a compound with the molecular formula C6H11NS2·C5H11N and a molecular weight of 246.43 . It is a solid at 20°C .


Synthesis Analysis

Piperidinium cations with different substituents can be synthesized by the S N 2 reaction between N -methylpiperidine and the respective halohydrocarbon . A photocatalytic hydroamination reaction enables the facile synthesis of significant quantities of a piperidinium-cyclooctene monomer .


Molecular Structure Analysis

Piperidinium Pentamethylenedithiocarbamate has a molecular formula of C6H11NS2·C5H11N and a molecular weight of 246.43 . The structure of piperidinium cations is important for designing and optimizing the molecular structure to enhance the chemical stability of this kind of functional group .


Chemical Reactions Analysis

The chemical stability of piperidinium cations in harsh alkaline media has been studied. Benzyl-substituted piperidinium was degraded by about 23% in a 7 M KOH solution at 100 °C after 1436 h, which was much more stable than pyrrolidinium due to its lower ring strain .


Physical And Chemical Properties Analysis

Piperidinium Pentamethylenedithiocarbamate is a solid at 20°C . When heated to decomposition, it emits very toxic fumes of NOx and SOx .

Scientific Research Applications

Chemical Reactions and Structures

  • Piperidinium compounds, including those related to Piperidinium Pentamethylenedithiocarbamate, have been studied for their unique chemical reactions. One such reaction involves the formation of cyclic ammonium salts through the elimination of CS2 and the formation of two C-C bonds. This was demonstrated in sodium salts of various dithiocarbamates, leading to the formation of cyclic products like 4-oxo-2,6-diphenyl-piperidinium and 2,2,6,6-tetramethyl-4-oxo-piperidinium (Chaturvedi, Bhattacharya, & Nethaji, 2008).

Ionic Liquid Properties

  • Piperidinium ionic liquids, which are related to Piperidinium Pentamethylenedithiocarbamate, have been studied for their solvent properties. These studies include examining the influence of alkyl-chain length and functional groups on the cation on parameters such as polarity and Kamlet-Taft parameters, providing valuable insights into their potential applications in various chemical processes (Lee, 2011).

Synthesis of Derivatives

  • The synthesis of derivatives from piperidinium compounds has been explored, including the synthesis of various 6-alkylthio-substituted 3,4-dihydropyridin-2(1H)-ones from piperidinium 5-carbamoyl-3-cyano-2-oxo-4-phenyl-3,4-dihydropyridine-6(1H)-thiolate (Krauze & Duburs, 1999).

Ionic Liquid Crystals

  • Piperidinium compounds have been used in the design of ionic liquid crystals, where their combination with various anions has led to the observation of rich mesomorphic behavior, including high-ordered smectic phases and hexagonal columnar phases. This suggests potential applications in materials science and display technologies (Lava, Binnemans, & Cardinaels, 2009).

Vulcanization in Rubber Chemistry

  • In the field of rubber chemistry, piperidinium pentamethylenedithiocarbamate has been specifically studied for its role in vulcanization. This study focused on the colloidal changes in solutions of purified rubber due to a vulcanizing system consisting of this compound, examining aspects like depolarization and intensity of transversely scattered light and viscosity measurements (Gehman & Field, 1940).

Insecticidal Activity

  • Some studies have explored the synthesis and insecticidal activity of piperidinium derivatives. For instance, piperidinium and morpholinium 3-cyanopyridinethiolates have been synthesized and tested for their insecticidal activities against cowpea aphid, demonstrating significant potential in pest control applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2017).

Safety And Hazards

Piperidinium Pentamethylenedithiocarbamate is a human skin irritant and an allergen . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Piperidinium cations are promising structural motifs for high-performance alkaline anion exchange membranes (AAEMs). The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidine;piperidine-1-carbodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NS2.C5H11N/c8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1/h1-5H2,(H,8,9);6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFZKRMYBKEXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC1.C1CCN(CC1)C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90883288
Record name 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1)
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Molecular Weight

246.4 g/mol
Source PubChem
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Product Name

Piperidinium pentamethylenedithiocarbamate

CAS RN

98-77-1
Record name 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1)
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Record name Accelerator 552
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Record name 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1)
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Record name 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1)
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Record name Piperidinium piperidine-1-carbodithioate
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Record name PIPERIDINIUM PENTAMETHYLENEDITHIOCARBAMATE
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Synthesis routes and methods

Procedure details

Carbon bisulfide is then added to the solution at a temperature of 13°-27° C. The reaction of piperidine and carbon bisulfide is also exothermic. The temperature will rise at least 15° C. The solution is stirred at 13°-27° C. for 15 minutes. To stir longer than 15 minutes is not harmful, but will extend the time cycle unnecessarily. At these temperatures, the reaction is incomplete because some of the carbon bisulfide is absorbed on the surface of the 1-piperidine-carbodithioic acid piperidinium salt and does not react with the piperidine. At this point, the reaction solution is heated to above the boiling point of carbon bisulfide, preferably 52°-56° C. over 1-2 hours and held at 52°-56° C. for 1/2 hour. To hold the solution at this temperature range for up to one hour is not harmful but will extend the time cycle unnecessarily. At these temperatures, the vapors of carbon bisulfide leave the surface of the 1-piperidine-carbodithioic acid piperidine salt particles in suspension. As the carbon bisulfide vapors pass through the water solution of piperidine, they react with the remaining piperidine and the reaction is completed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Piperidinium pentamethylenedithiocarbamate
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Piperidinium pentamethylenedithiocarbamate
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Piperidinium pentamethylenedithiocarbamate
Reactant of Route 6
Piperidinium pentamethylenedithiocarbamate

Citations

For This Compound
45
Citations
VK Sinha, MN Srivastava, HL Nigam - 1982 - nopr.niscpr.res.in
Mixed piperidine-pentamethylenedithiocarbamate(pip-pmdtc) complexes ofCr (III), Mn (IIO and Fe (IIO have been synthesized and characterized. With chromium, two different …
Number of citations: 2 nopr.niscpr.res.in
VK Sinha, MN Srivastava, HL Nigam - 1981 - nopr.niscpr.res.in
Mixed piperidine-pentamethylenedithiocarbamate(pippmd tc) complexes of Mo (V) and U (VI) have been synthesized and characterized. With molybdenum two different complexes […
Number of citations: 3 nopr.niscpr.res.in
K Shimada - Rubber Chemistry and Technology, 1938 - meridian.allenpress.com
… Test of the solubility of zinc salts in acetone formed by the reaction of aqueous piperidinium pentamethylenedithiocarbamate or cyclocyclohexylethylamine cyclo…
Number of citations: 2 meridian.allenpress.com
JG Robinson - Rubber Chemistry and Technology, 1938 - meridian.allenpress.com
From the viewpoint of the works chemist, a knowledge of the qualitative and quantitative analysis of organic accelerators is desirable as a valuable supplement to a knowledge of their …
Number of citations: 1 meridian.allenpress.com
RL Sibley - Rubber Chemistry and Technology, 1951 - meridian.allenpress.com
It has been demonstrated that a number of organic sulfides possess the property of breaking down under vulcanizing conditions in a rubber compound to produce a cure. 2. Although …
Number of citations: 8 meridian.allenpress.com
J Le Bras - Rubber Chemistry and Technology, 1946 - meridian.allenpress.com
… Among the accelerators which were particularly effective, he cited p-nitrosodimethylaniline and piperidinium pentamethylenedithiocarbamate. However, the times of cure were still very …
Number of citations: 2 meridian.allenpress.com
G Proske - Rubber Chemistry and Technology, 1941 - meridian.allenpress.com
… is evident from the position of this part of the molecules of 2-mercaptobenzothiazole and benzothiazyl disulfide on the one hand (I) and of piperidinium pentamethylenedithiocarbamate …
Number of citations: 0 meridian.allenpress.com
DF Twiss - Rubber Chemistry and Technology, 1940 - meridian.allenpress.com
The individual incorporation of vulcanizing agents without a concurrent milling operation, ie, by some form of diffusion process, originated with Thomas Hancock. Sulfur had been …
Number of citations: 0 meridian.allenpress.com
S Oberto - Rubber Chemistry and Technology, 1937 - meridian.allenpress.com
… is approximately 50 per cent greater than the corresponding quantity of heat evolved by the preceding rubber mixture accelerated with piperidinium pentamethylenedithiocarbamate. …
Number of citations: 0 meridian.allenpress.com
GS Whitby - Industrial & Engineering Chemistry, 1923 - ACS Publications
… bases,26 others, like aldehyde ammonia, may give rise to bases by decomposition;and others, like piperidinium pentamethylenedithiocarbamate, may give rise to bases as a result of …
Number of citations: 5 pubs.acs.org

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